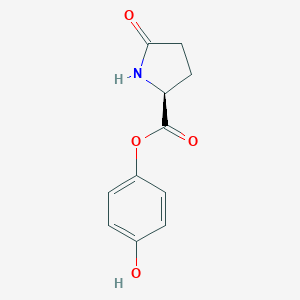

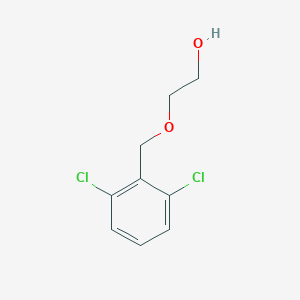

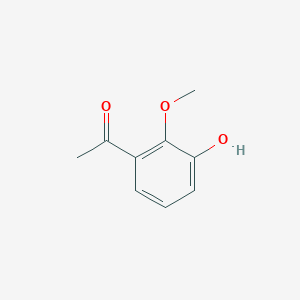

1-(3-羟基-2-甲氧基苯基)乙酮

描述

1-(3-Hydroxy-2-methoxyphenyl)ethanone, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. HVA has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

科学研究应用

医药:药理活性化合物合成

1-(3-羟基-2-甲氧基苯基)乙酮被用于合成药理活性化合物。 它的结构在形成针对多种疾病(包括神经系统疾病和慢性病)的药物中间体中至关重要 .

农业:杀虫剂开发

在农业中,该化合物作为合成杀虫剂的前体。 它的化学性质可以用于创造在害虫控制方面有效的物质,从而有助于作物保护和产量提高 .

材料科学:聚合物合成

该化合物的反应性酚基使其成为聚合物合成的候选者。 它可以被掺入聚合物中以增强材料性能,例如抗紫外线性能和机械强度 .

环境科学:污染物降解

研究人员正在探索1-(3-羟基-2-甲氧基苯基)乙酮在环境应用中的使用,特别是在污染物降解中。 它降解有毒物质的潜力在环境清理工作中可能很重要 .

食品工业:香料和香精剂

由于其酚类结构,该化合物正在被研究用于食品工业中的香料和香精剂,已知其在各种食品产品中具有感官属性 .

化妆品:护肤成分

在化妆品中,1-(3-羟基-2-甲氧基苯基)乙酮可以被用作护肤成分。 它的抗氧化特性可以帮助配制保护皮肤免受氧化应激的产品 .

分析化学:色谱标准

由于其独特的化学特征,该化合物可以作为色谱分析中的标准,有助于识别和定量复杂混合物中的物质 .

生物化学:酶抑制研究

它也是生物化学中酶抑制研究的兴趣点。 该化合物的结构使其能够与酶相互作用,从而提供对酶功能的见解并帮助开发抑制剂 .

作用机制

属性

IUPAC Name |

1-(3-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMHGDYDDWMTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?

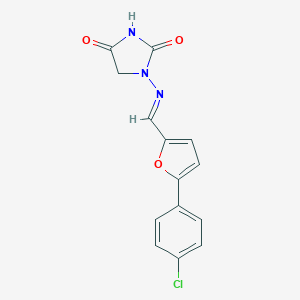

A1: 1-(3-Hydroxy-2-methoxyphenyl)ethanone has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.

Q2: How was 1-(3-Hydroxy-2-methoxyphenyl)ethanone characterized in the research?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of 1-(3-Hydroxy-2-methoxyphenyl)ethanone. These methods included:

- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: Besides its presence as an impurity, has 1-(3-Hydroxy-2-methoxyphenyl)ethanone been found in any other contexts?

A3: Interestingly, 1-(3-Hydroxy-2-methoxyphenyl)ethanone, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。